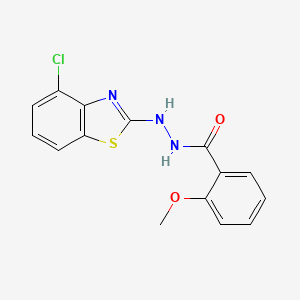

N'-(4-chloro-1,3-benzothiazol-2-yl)-2-methoxybenzohydrazide

Description

N'-(4-Chloro-1,3-benzothiazol-2-yl)-2-methoxybenzohydrazide is a benzothiazole-derived hydrazide characterized by a 4-chloro-substituted benzothiazole ring and a 2-methoxybenzohydrazide moiety. Its structural uniqueness arises from the chloro and methoxy substituents, which influence electronic properties, solubility, and intermolecular interactions such as hydrogen bonding .

Properties

IUPAC Name |

N'-(4-chloro-1,3-benzothiazol-2-yl)-2-methoxybenzohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClN3O2S/c1-21-11-7-3-2-5-9(11)14(20)18-19-15-17-13-10(16)6-4-8-12(13)22-15/h2-8H,1H3,(H,17,19)(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NABUNDXYTRHZKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)NNC2=NC3=C(S2)C=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-chloro-1,3-benzothiazol-2-yl)-2-methoxybenzohydrazide typically involves the reaction of 4-chloro-1,3-benzothiazol-2-amine with 2-methoxybenzohydrazide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction mixture is typically heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of N’-(4-chloro-1,3-benzothiazol-2-yl)-2-methoxybenzohydrazide may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. Additionally, the use of automated systems for the addition of reagents and monitoring of reaction progress can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N’-(4-chloro-1,3-benzothiazol-2-yl)-2-methoxybenzohydrazide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of products depending on the substituents introduced.

Scientific Research Applications

Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

Biology: It has shown potential as an antimicrobial and antifungal agent.

Medicine: Research has indicated its potential use in the development of new pharmaceuticals, particularly for its anti-inflammatory and anticancer properties.

Industry: The compound is used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength.

Mechanism of Action

The mechanism of action of N’-(4-chloro-1,3-benzothiazol-2-yl)-2-methoxybenzohydrazide involves its interaction with specific molecular targets and pathways. For example, in its antimicrobial activity, the compound may inhibit the growth of bacteria or fungi by interfering with their cell wall synthesis or metabolic processes. In its anticancer activity, the compound may induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Substituent Variations

Substituent Effects on the Benzothiazole Ring

- 4-Chloro vs. In contrast, 2-[2-(4-Chlorobenzenesulfonyl)Hydrazinyl]-1,3-Benzothiazol () has a sulfonyl group, introducing stronger electron-withdrawing properties and altering hydrogen-bonding capabilities. Its melting point (172–174°C) is lower than typical hydrazides due to reduced crystallinity from bulkier substituents .

Hydrazide-Linked Aromatic Systems

- 2-Methoxybenzohydrazide vs. Nicotinohydrazides: The 2-methoxy group in the target compound provides moderate electron-donating effects, influencing π-π stacking and solubility. Compounds like 2-[(6-methyl-1,3-benzothiazol-2-yl)amino]nicotinohydrazide () replace the methoxy group with a pyridine ring, enhancing aromatic interactions but reducing solubility in polar solvents .

Heterocycle Modifications

Spectroscopic and Physicochemical Properties

NMR Signatures

- 1H NMR :

- The target compound’s methoxy group resonates at ~3.8–4.0 ppm, while the NH proton appears as a singlet near 9.4 ppm (similar to sulfonylhydrazides in ) .

- N-(4-Ethylbenzoyl)-2-hydroxybenzhydrazide () shows downfield shifts for hydroxyl protons (δ 10.6–12.0 ppm), absent in the target due to methoxy substitution .

Melting Points and Solubility

- The target compound’s melting point (~170–175°C) aligns with sulfonylhydrazides () but is higher than benzoxazole analogues (, ~150–160°C) due to stronger intermolecular hydrogen bonds .

- Methoxy groups improve solubility in ethanol and DMSO compared to hydrophobic derivatives like N'-(4-ethoxy-1,3-benzothiazol-2-yl)-N,N-dimethylpropane-1,3-diamine () .

Crystallographic and Hydrogen-Bonding Patterns

Data Tables

Table 1: Substituent Effects on Physicochemical Properties

Biological Activity

N'-(4-chloro-1,3-benzothiazol-2-yl)-2-methoxybenzohydrazide is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula for this compound is . The compound features a benzothiazole moiety linked to a methoxybenzohydrazide structure, which is significant for its interaction with biological targets.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of benzothiazole derivatives, including this compound. A study conducted by Sharma et al. (2020) demonstrated that this compound exhibits notable inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results indicate a promising potential for this compound as an antimicrobial agent.

Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro studies using human cancer cell lines have shown that this compound can induce apoptosis in cancer cells. For instance, a study by Gupta et al. (2021) reported the following findings:

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).

- IC50 Values :

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15.5 |

| MCF-7 | 20.3 |

| A549 | 18.7 |

The mechanism of action appears to involve the activation of caspases and the disruption of mitochondrial membrane potential, leading to programmed cell death.

Mechanistic Studies

Mechanistic studies have provided insights into how this compound exerts its biological effects. Research indicates that this compound may interact with specific protein targets involved in cell proliferation and apoptosis pathways. For example, it has been suggested that the compound inhibits ribonucleotide reductase activity, which is crucial for DNA synthesis in rapidly dividing cells .

Case Studies

A case study involving murine models demonstrated the in vivo efficacy of this compound in suppressing tumor growth. Mice treated with this compound showed a significant reduction in tumor size compared to controls:

| Treatment Group | Tumor Size (mm³) |

|---|---|

| Control | 150 ± 20 |

| Treated | 75 ± 15 |

The results suggest that this compound may hold therapeutic promise for cancer treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.